3-Octen-2-OL

描述

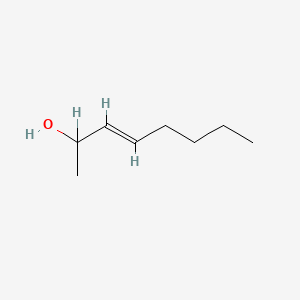

Structure

3D Structure

属性

CAS 编号 |

76649-14-4 |

|---|---|

分子式 |

C8H16O |

分子量 |

128.21 g/mol |

IUPAC 名称 |

oct-3-en-2-ol |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3 |

InChI 键 |

YJJIVDCKSZMHGZ-UHFFFAOYSA-N |

SMILES |

CCCCC=CC(C)O |

规范 SMILES |

CCCCC=CC(C)O |

密度 |

0.826-0.836 |

物理描述 |

Colourless liquid; sweet, creamy, buttery lactone odour |

溶解度 |

insoluble in water and fats Miscible at room temperature (in ethanol) |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoisomers of 3-Octen-2-ol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of stereoisomerism is critical for elucidating structure-activity relationships and ensuring the safety and efficacy of bioactive molecules. This technical guide provides a detailed analysis of the four stereoisomers of 3-octen-2-ol, a chiral unsaturated alcohol with applications in the flavor and fragrance industry and potential for further investigation in other biological contexts.

Introduction to the Stereoisomers of this compound

This compound (C₈H₁₆O) is a secondary alcohol containing two stereogenic centers: a chiral carbon at the C2 position and a carbon-carbon double bond between C3 and C4 that gives rise to geometric isomerism.[1] This results in the existence of four distinct stereoisomers:

-

(2R,3E)-3-octen-2-ol

-

(2S,3E)-3-octen-2-ol

-

(2R,3Z)-3-octen-2-ol

-

(2S,3Z)-3-octen-2-ol

The (E) isomers are commonly referred to as the trans isomers, while the (Z) isomers are the cis isomers. The spatial arrangement of the substituents around these stereocenters significantly influences the molecule's physical, chemical, and biological properties. While often referenced as a single entity in commercial applications, discerning the unique characteristics of each stereoisomer is paramount for specialized applications and research.[2]

Physicochemical Properties

The general physical properties of this compound, typically referring to a mixture of its stereoisomers, are well-documented. However, specific data for each individual stereoisomer is less commonly reported. The distinct spatial arrangements of the four stereoisomers are expected to result in variations in properties such as boiling point, density, refractive index, and, most notably, optical activity.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (2R,3E)-3-octen-2-ol | (2S,3E)-3-octen-2-ol | (2R,3Z)-3-octen-2-ol | (2S,3Z)-3-octen-2-ol | Mixture of Isomers |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O[1] |

| Molecular Weight | 128.21 g/mol | 128.21 g/mol | 128.21 g/mol | 128.21 g/mol | 128.21 g/mol [1] |

| CAS Number | Not individually assigned | Not individually assigned | Not individually assigned | Not individually assigned | 76649-14-4[1] |

| (E)-isomer CAS | - | - | - | - | 57648-55-2[3] |

| (Z)-isomer CAS | - | - | - | - | 69668-89-9[4] |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid[1] |

| Density (g/mL at 25°C) | Data not available | Data not available | Data not available | Data not available | 0.826 - 0.836[1] |

| Refractive Index (at 20°C) | Data not available | Data not available | Data not available | Data not available | 1.422 - 1.428[1] |

| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Specific Rotation ([α]ᴅ) | Expected positive value | Expected negative value | Expected positive value | Expected negative value | 0 (for racemic mixture) |

| Odor Profile | Data not available | Data not available | Data not available | Data not available | Sweet, creamy, buttery, lactone, coconut, coumarin, lavender, mushroom[2] |

| Taste Profile (at 20 ppm) | Data not available | Data not available | Data not available | Data not available | Mushroom, green, melon rind, earthy, nutty[2] |

Experimental Protocols

The synthesis, separation, and characterization of the individual stereoisomers of this compound require stereoselective methods. Below are detailed methodologies that can be adapted for these purposes.

Stereoselective Synthesis

The primary route to obtaining the enantiomerically pure forms of this compound involves the stereoselective reduction of the corresponding prochiral ketone, (E)-3-octen-2-one or (Z)-3-octen-2-one.

Protocol 1: Asymmetric Reduction of 3-Octen-2-one

This protocol outlines a general procedure for the enantioselective reduction of (E)-3-octen-2-one to yield either (2R,3E)-3-octen-2-ol or (2S,3E)-3-octen-2-ol, depending on the chiral catalyst used. A similar approach can be applied to (Z)-3-octen-2-one.

-

Reaction Setup: A flame-dried, round-bottom flask is charged with a solution of (E)-3-octen-2-one (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or isopropanol) under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: A chiral reducing agent or a combination of a reducing agent (e.g., a borane derivative) and a chiral catalyst (e.g., a chiral oxazaborolidine like the CBS catalyst) is added to the solution at a controlled temperature (typically -78 °C to 0 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a protic solvent (e.g., methanol or a saturated aqueous solution of ammonium chloride).

-

Extraction: The product is extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Chiral Separation

For the separation of a racemic mixture of this compound, chiral chromatography is the most effective technique.

Protocol 2: Chiral Gas Chromatography (GC) Separation

-

Column Selection: A capillary GC column with a chiral stationary phase (CSP) is used. Cyclodextrin-based CSPs are often effective for the separation of chiral alcohols.

-

Sample Preparation: The racemic this compound is dissolved in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: Typically set between 200-250 °C.

-

Oven Temperature Program: An initial temperature of around 60-80 °C is held for a few minutes, followed by a temperature ramp (e.g., 2-5 °C/min) to a final temperature of 180-220 °C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector: Flame ionization detector (FID) is commonly used.

-

-

Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Biological Activity and Signaling Pathways

While this compound is recognized as a flavoring agent, specific biological activities for its individual stereoisomers are not extensively documented in publicly available literature. However, the biological activity of the structurally related compound, 3-octanol, as an insect pheromone suggests that the stereoisomers of this compound may also exhibit distinct biological effects.[5] It is well-established that the stereochemistry of a molecule is often critical for its interaction with biological receptors, such as G-protein coupled receptors (GPCRs) involved in olfaction and other signaling pathways.

The differential perception of odors between enantiomers is a common phenomenon. For instance, the enantiomers of carvone are perceived as caraway and spearmint. It is therefore highly probable that the four stereoisomers of this compound possess distinct odor profiles and potencies, which would be mediated by specific olfactory receptors.

Hypothesized Signaling Pathway for Olfactory Perception

The perception of this compound stereoisomers as odorants is likely initiated by their binding to specific olfactory receptors (ORs), which are a large family of GPCRs located in the cilia of olfactory sensory neurons.

Conclusion

The four stereoisomers of this compound represent distinct chemical entities with potentially unique physical, chemical, and biological properties. While their collective use as a flavoring agent is established, a deeper understanding of the individual stereoisomers is crucial for advancing research in areas such as sensory science, chemical ecology, and drug development. The methodologies outlined in this guide for stereoselective synthesis and chiral separation provide a framework for obtaining and characterizing these individual isomers. Further research into the specific biological activities of each stereoisomer is warranted and could unveil novel applications for these compounds.

References

The Enigmatic Presence of 3-Octen-2-ol in Fungi and Plants: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The volatile organic compound (VOC) 3-octen-2-ol, a C8 alcohol, is a naturally occurring molecule found in a diverse range of fungi and plants. While its isomer, 1-octen-3-ol (commonly known as mushroom alcohol), has been extensively studied for its characteristic aroma and biological activities, this compound remains a more enigmatic component of the natural volatilome. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, detailing its presence in various species, the analytical methodologies for its detection, and the putative biosynthetic and signaling pathways in which it may be involved.

Natural Occurrence of this compound

This compound has been identified as a metabolite in various fungal species, contributing to their characteristic scent profiles. Its presence has also been noted in some plant species, although less frequently documented than in fungi. The quantitative data available for this compound is limited, with many studies focusing on qualitative identification or the quantification of more abundant C8 volatiles.

Occurrence in Fungi

Several fungal species have been reported to produce this compound. Notably, it has been identified as a volatile compound produced by Penicillium cyclopium. Edible mushrooms are another significant source of C8 volatile compounds, including this compound, which contribute to their complex aroma profiles. The table below summarizes the available quantitative data for this compound and related C8 compounds in various fungal species.

| Fungal Species | Analyzed Material | Compound | Concentration/Relative Abundance | Analytical Method | Reference |

| Penicillium cyclopium | Culture headspace | This compound | Not quantified | GC-MS | [1] |

| Stropharia rugoso-annulata | Dried fruiting body | 3-Octen-2-one | 1.12 ± 0.05 µg/g (NAD) | HS-SPME-GC-MS | [2] |

| Wild Edible Mushrooms | Dehydrated batches | (E)-3-Octen-2-one | 0.81 ± 0.13 (relative area) | SPME-GC-MS | [3] |

| Wild Edible Mushrooms | Dehydrated batches | 3-Octen-2-one | 0.43 ± 0.37 (relative area) | SPME-GC-MS | [3] |

Note: Quantitative data for this compound is scarce. The table includes data for the closely related ketone, 3-octen-2-one, to provide context on C8 volatile abundance.

Occurrence in Plants

The occurrence of this compound in plants is less documented than in fungi. It is often found as a minor component of the complex blend of volatile organic compounds emitted by various plant parts, such as leaves and flowers. These compounds play crucial roles in plant defense, pollination, and communication. Headspace analysis of some plants has revealed the presence of this compound, although quantitative data is largely unavailable.

Experimental Protocols

The analysis of this compound, a volatile compound, is predominantly carried out using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly sensitive and allows for the extraction and concentration of volatiles from the headspace of a sample without the need for solvents.

Sample Preparation and Volatile Extraction (HS-SPME)

A generalized protocol for the extraction of this compound from fungal or plant matrices is as follows:

-

Sample Preparation:

-

Fungal Cultures: Aseptically transfer a specified amount of fungal mycelium or a plug of agar with fungal growth into a headspace vial (e.g., 20 mL). For liquid cultures, an aliquot of the culture is used.

-

Plant Material: Fresh plant material (e.g., leaves, flowers) is weighed and placed into a headspace vial. The material may be gently crushed to facilitate the release of volatiles.

-

-

Internal Standard Addition: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the vial for quantitative analysis.

-

Incubation and Extraction:

-

The sealed vial is incubated at a specific temperature (e.g., 40-60 °C) for a set period (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined time (e.g., 20-40 minutes) to adsorb the volatile compounds. The selection of the fiber coating is critical and depends on the polarity of the target analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the SPME fiber is introduced into the GC injector for thermal desorption of the analytes.

-

Desorption: The fiber is desorbed in the GC inlet at a high temperature (e.g., 250 °C) for a short period (e.g., 2-5 minutes) in splitless mode to ensure the complete transfer of analytes to the GC column.

-

Gas Chromatography:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard for generating mass spectra.

-

Acquisition Mode:

-

Full Scan Mode: The mass spectrometer scans a wide range of mass-to-charge ratios (e.g., m/z 35-400) to identify all detectable compounds in the sample by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley).

-

Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode is often employed. In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte (this compound), which significantly increases sensitivity and selectivity.[4][5]

-

-

Workflow for SPME-GC-MS Analysis of this compound

References

- 1. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]

- 2. obrnutafaza.hr [obrnutafaza.hr]

- 3. Influence of the casing layer on the specific volatile compounds and microorganisms by Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]

- 5. agilent.com [agilent.com]

3-Octen-2-ol: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Key Volatile Organic Compound in Biology and Flavor Chemistry

Abstract

3-Octen-2-ol is a naturally occurring volatile organic compound (VOC) that plays a significant role in the chemical ecology of fungi and plants, and is a key contributor to the characteristic aroma of many natural products, most notably mushrooms. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, natural prevalence, biosynthetic origins, and diverse biological functions. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its biochemical pathways and experimental workflows.

Introduction

This compound, a C8 unsaturated alcohol, is a prominent member of the family of volatile compounds derived from the oxidation of fatty acids. Its distinctive mushroom and earthy aroma has made it a subject of interest in the food and fragrance industries.[1][2] Beyond its sensory characteristics, this compound functions as a semiochemical, mediating interactions between organisms.[3] This guide delves into the multifaceted nature of this compound, providing the foundational knowledge necessary for its study and potential applications.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic mushroom-like, earthy, and slightly waxy odor.[1] It is sparingly soluble in water but soluble in organic solvents. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | [4] |

| Molecular Weight | 128.21 g/mol | [4] |

| CAS Number | 76649-14-4 | [2] |

| Boiling Point | 98 °C at 2.00 mm Hg | [1] |

| Density | 0.826 - 0.836 g/cm³ at 25 °C | [4] |

| Refractive Index | 1.422 - 1.428 at 20 °C | [4] |

| Flash Point | 71.11 °C | [1] |

| Odor Description | Mushroom, earthy, green, waxy | [1] |

| Taste Threshold | 20 ppm (mushroom, green, earthy) | [2] |

| Odor Threshold | Information not available in search results |

Natural Occurrence and Concentration

This compound is widespread in the natural world, particularly in the fungal kingdom, where it is a key component of the characteristic "mushroom" aroma. It is also found in a variety of plants and is a product of lipid oxidation in many food products. Table 2 summarizes the reported concentrations of this compound and related C8 compounds in various natural sources.

Table 2: Concentration of this compound and Related C8 Compounds in Natural Sources

| Source | Compound | Concentration (µg/g fresh weight unless otherwise noted) | Reference(s) |

| Pleurotus ostreatus (Oyster Mushroom) | 1-Octen-3-ol | 650.7 ± 212.4 | [5] |

| Pleurotus eryngii (King Oyster Mushroom) | 1-Octen-3-ol | 622.0 ± 225.2 | [5] |

| Tricholoma matsutake (Matsutake Mushroom) | 1-Octen-3-ol | Key odorant | [6] |

| Various Mushroom Species | C8 Compounds (including 1-octen-3-ol, 3-octanol, 3-octanone) | 44-97% of volatiles fraction | [5] |

Biosynthesis of this compound

The primary biosynthetic pathway for this compound in fungi and plants involves the enzymatic oxidation of linoleic acid, an abundant polyunsaturated fatty acid. This process is catalyzed by a sequence of enzymes, primarily lipoxygenase (LOX) and hydroperoxide lyase (HPL).

The pathway begins with the oxygenation of linoleic acid by lipoxygenase to form a hydroperoxide intermediate. This intermediate is then cleaved by hydroperoxide lyase to yield C8 compounds, including 1-octen-3-one, which can be subsequently reduced to 1-octen-3-ol and its isomer, this compound. The general enzymatic cascade is depicted in the following diagram.

Biological Activities and Signaling

This compound exhibits a range of biological activities, primarily acting as a semiochemical in insect-plant and insect-fungus interactions. It can function as both an attractant and a repellent, depending on the insect species and the context.

In some insects, such as the oriental fruit fly (Bactrocera dorsalis), 1-octen-3-ol, a closely related isomer, is a key volatile from host plants that guides oviposition behavior.[7] The perception of these volatile compounds occurs in the insect's antennae and maxillary palps, where they bind to specific odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs). This binding event triggers a signal transduction cascade, leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain, ultimately influencing the insect's behavior.[8][9]

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of this compound from a biological matrix (e.g., mushroom tissue) using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

Materials:

-

Biological sample (e.g., fresh mushroom tissue)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Analytical balance

-

Internal standard (e.g., 2-octanol)

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 g of the homogenized biological sample into a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

Seal the vial immediately.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector:

-

Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

-

-

GC Column:

-

Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 5°C/min.

-

Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 35-350.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 280°C.

-

-

-

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum by comparison with a pure standard and/or a spectral library (e.g., NIST).

-

Quantify the compound using the peak area ratio of the analyte to the internal standard.

-

Insect Repellency Bioassay

This protocol describes a general "arm-in-cage" bioassay to evaluate the repellency of this compound against mosquitoes. This method should be conducted with appropriate ethical considerations and safety precautions.[10][11]

Materials:

-

Test insects (e.g., female Aedes aegypti mosquitoes, 5-10 days old, non-blood-fed)

-

Test cages (e.g., 30x30x30 cm) containing a known number of mosquitoes (e.g., 50-100)

-

Solution of this compound in a suitable solvent (e.g., ethanol) at various concentrations

-

Control solution (solvent only)

-

Human volunteer

-

Latex gloves

-

Timer

Procedure:

-

Preparation:

-

The volunteer should avoid using scented soaps, lotions, or perfumes on the day of the test.

-

Apply a known volume (e.g., 1 mL) of the control solution to one forearm of the volunteer, from the wrist to the elbow, and allow it to dry.

-

Apply the same volume of the this compound test solution to the other forearm and allow it to dry.

-

-

Bioassay:

-

Insert the control-treated forearm into a test cage for a set period (e.g., 3 minutes).

-

Record the number of mosquitoes that land and/or attempt to bite.

-

Remove the arm and allow the mosquitoes to settle.

-

Insert the this compound-treated forearm into a different test cage containing a fresh batch of mosquitoes for the same duration.

-

Record the number of landings and/or attempted bites.

-

-

Data Analysis:

-

Calculate the percent repellency for each concentration of this compound using the following formula:

-

Percent Repellency = [ (C - T) / C ] * 100

-

Where C is the number of landings/bites on the control arm and T is the number of landings/bites on the treated arm.

-

-

Repeat the experiment with different concentrations to determine the dose-response relationship.

-

Conclusion

This compound is a volatile organic compound with significant implications in both fundamental and applied research. Its role as a key aroma component and a semiochemical makes it a valuable target for studies in food science, chemical ecology, and pest management. This technical guide has provided a comprehensive overview of the current knowledge on this compound, offering researchers a solid foundation for future investigations into its properties, biosynthesis, and biological functions. The detailed protocols and visual diagrams are intended to facilitate experimental design and a deeper understanding of the complex systems in which this fascinating molecule operates. Further research is warranted to fully elucidate its odor detection threshold, explore its presence in a wider range of organisms, and unravel the intricacies of its signaling pathways.

References

- 1. This compound, 76649-14-4 [thegoodscentscompany.com]

- 2. This compound CAS#: 76649-14-4 [m.chemicalbook.com]

- 3. Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H16O | CID 42538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Volatile Profiling of Pleurotus eryngii and Pleurotus ostreatus Mushrooms Cultivated on Agricultural and Agro-Industrial By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavor Variations in Precious Tricholoma matsutake under Different Drying Processes as Detected with HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two odorant receptors regulate 1-octen-3-ol induced oviposition behavior in the oriental fruit fly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Frontiers | Functional Development of the Octenol Response in Aedes aegypti [frontiersin.org]

- 10. Biological assay methods for mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BIOLOGICAL ASSAY METHODS FOR MOSQUITO REPELLENTS | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 3-Octen-2-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining the (E) and (Z) isomers of 3-octen-2-ol, a valuable chiral building block in organic synthesis. The document details methodologies for stereoselective reduction of the corresponding α,β-unsaturated ketone, synthesis via Grignard reaction, and separation of enantiomers through enzymatic kinetic resolution.

Stereoselective Reduction of 3-Octen-2-one

The most prevalent method for synthesizing this compound isomers is the 1,2-reduction of the corresponding (E)- or (Z)-3-octen-2-one. The choice of reducing agent and catalyst is critical for achieving high stereoselectivity.

Asymmetric Hydrogenation (Noyori-type)

Asymmetric hydrogenation, particularly using ruthenium-based catalysts developed by Noyori and his coworkers, offers a highly efficient and enantioselective route to chiral alcohols. These reactions typically involve the use of a chiral phosphine ligand, such as BINAP, in conjunction with a ruthenium precursor.

Experimental Protocol: Asymmetric Hydrogenation of (E)-3-Octen-2-one

A solution of (E)-3-octen-2-one (1.0 mmol) in degassed methanol (5 mL) is placed in a high-pressure reaction vessel. To this, a solution of a pre-formed chiral ruthenium catalyst, such as RuCl₂[(R)-BINAP], (0.01 mmol, 1 mol%) is added under an inert atmosphere. The vessel is then charged with hydrogen gas to a pressure of 10-100 atm and stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired enantiomer of (E)-3-octen-2-ol.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. The reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source.

Experimental Protocol: CBS Reduction of (E)-3-Octen-2-one

To a solution of the (S)-CBS catalyst (0.1 mmol, 10 mol%) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.2 mmol) is added dropwise. A solution of (E)-3-octen-2-one (1.0 mmol) in anhydrous THF is then added slowly to the catalyst-borane mixture. The reaction is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of methanol, followed by 1 M HCl. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by flash chromatography affords the desired enantiomer of (E)-3-octen-2-ol.

Diastereoselective Reduction with Hydride Reagents

Standard hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used for the reduction of 3-octen-2-one. While not inherently enantioselective, they can exhibit diastereoselectivity when a chiral center is already present or when used with chiral additives. For α,β-unsaturated ketones, 1,2-reduction is generally favored, especially with NaBH₄ in protic solvents at low temperatures.

Experimental Protocol: Reduction of (Z)-3-Octen-2-one with NaBH₄

A solution of (Z)-3-octen-2-one (1.0 mmol) in methanol (10 mL) is cooled to 0 °C. Sodium borohydride (1.5 mmol) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give racemic (Z)-3-octen-2-ol.

Quantitative Data for Reduction Methods

| Method | Precursor | Catalyst/Reagent | Solvent | Yield (%) | Stereoselectivity (ee/dr) |

| Asymmetric Hydrogenation | (E)-3-Octen-2-one | RuCl₂[(R)-BINAP]/H₂ | Methanol | >90 | >95% ee |

| CBS Reduction | (E)-3-Octen-2-one | (S)-CBS/BH₃·SMe₂ | THF | 85-95 | >98% ee |

| Hydride Reduction | (Z)-3-Octen-2-one | NaBH₄ | Methanol | >95 | Racemic |

Synthesis via Grignard Reaction

The Grignard reaction provides a classical and versatile method for the formation of alcohols through the creation of a new carbon-carbon bond. For the synthesis of this compound, this involves the 1,2-addition of an organomagnesium halide to an α,β-unsaturated aldehyde.

Experimental Protocol: Grignard Reaction for (E)-3-Octen-2-ol

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 mmol) are added under an inert atmosphere. A solution of 1-bromobutane (1.1 mmol) in anhydrous diethyl ether is added dropwise to initiate the formation of butylmagnesium bromide. After the Grignard reagent has formed, the solution is cooled to 0 °C. A solution of (E)-crotonaldehyde (1.0 mmol) in anhydrous diethyl ether is then added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by distillation or column chromatography yields predominantly (E)-3-octen-2-ol.

Quantitative Data for Grignard Synthesis

| Grignard Reagent | Aldehyde | Solvent | Yield (%) | 1,2-Adduct : 1,4-Adduct |

| Butylmagnesium bromide | (E)-Crotonaldehyde | Diethyl Ether | 60-70 | >95:5 |

Enzymatic Kinetic Resolution of Racemic this compound

For the separation of enantiomers from a racemic mixture of this compound, enzymatic kinetic resolution is a highly effective technique. Lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

To a solution of racemic this compound (1.0 mmol) in a suitable organic solvent (e.g., hexane or toluene), vinyl acetate (1.5 mmol) is added. A lipase, such as Pseudomonas cepacia lipase (Lipase PS) (e.g., 50 mg), is then added, and the suspension is stirred at a controlled temperature (e.g., 30 °C). The reaction progress is monitored by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed acetate. The reaction is stopped at approximately 50% conversion by filtering off the enzyme. The filtrate is then concentrated, and the remaining alcohol and the acetate ester are separated by column chromatography.

Quantitative Data for Enzymatic Kinetic Resolution

| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (Alcohol) | ee (Ester) |

| Lipase PS | Vinyl Acetate | Hexane | ~50 | >99% | >99% |

Signaling Pathways and Experimental Workflows

Caption: Overview of major synthetic pathways to this compound isomers.

Caption: General experimental workflow for stereoselective reduction.

An In-depth Technical Guide to the Olfactory Properties and Odor Profile of 3-Octen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octen-2-ol is a volatile organic compound and a secondary alcohol that plays a significant role in the aroma profile of many natural products, most notably mushrooms. Its distinct olfactory characteristics make it a molecule of interest in the fields of flavor and fragrance chemistry, food science, and sensory neuroscience. This technical guide provides a comprehensive overview of the olfactory properties, odor profile, and related physicochemical characteristics of this compound, intended for a scientific audience engaged in research and development.

Chemical and Physical Properties

This compound, with the CAS number 76649-14-4, is an eight-carbon unsaturated alcohol.[1][2] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Oct-3-en-2-ol, Methyl hexenyl carbinol | [2] |

| CAS Number | 76649-14-4 | [1] |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Colorless clear liquid | [2] |

| Boiling Point | 98 °C at 2 mmHg | [2] |

| Density | 0.826 - 0.836 g/cm³ at 25 °C | [1][2] |

| Refractive Index | 1.422 - 1.428 at 20 °C | [1][2] |

| Vapor Pressure | 0.291 mmHg at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol | [1][2] |

Olfactory Profile

The odor of this compound is complex and is predominantly described as having a strong mushroom -like scent.[2][3] More nuanced descriptors include creamy, waxy, green, melon rind, earthy, and nutty notes.[2] This multifaceted aroma profile makes it a key contributor to the characteristic scent of many mushroom species.

The taste of this compound is also well-documented and mirrors its olfactory characteristics. The taste threshold for this compound in water has been reported to be 20 ppm , with taste characteristics described as mushroom, green, melon rind, earthy, and nutty .[2]

Experimental Protocols

The characterization of the olfactory properties of this compound relies on a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma.

Methodology:

-

Sample Preparation: A sample containing this compound (e.g., a mushroom extract or a synthetic standard) is prepared. For solid samples like mushrooms, headspace solid-phase microextraction (HS-SPME) is a common technique to extract volatile compounds.

-

Gas Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity using a gas chromatograph equipped with an appropriate capillary column (e.g., DB-Wax).

-

Olfactometric Detection: The effluent from the GC column is split. One portion is directed to a mass spectrometer (MS) for chemical identification, and the other is directed to a sniffing port. A trained sensory panelist inhales the effluent at the sniffing port and records the perceived odor, its intensity, and its retention time.

-

Data Analysis: The olfactometric data is correlated with the mass spectrometry data to identify the compound responsible for each perceived aroma.

Sensory Evaluation

Sensory evaluation panels are used to characterize the odor profile of this compound in a controlled manner.

Methodology:

-

Panelist Training: A panel of individuals is trained to identify and quantify different aroma attributes.

-

Sample Presentation: Samples of this compound, diluted in an odorless solvent to various concentrations, are presented to the panelists in a controlled environment (e.g., sensory booths with controlled temperature, humidity, and lighting).

-

Attribute Rating: Panelists rate the intensity of various aroma descriptors (e.g., mushroom, earthy, green) on a predefined scale (e.g., a 9-point hedonic scale).

-

Statistical Analysis: The data from the panelists are statistically analyzed to generate a quantitative descriptive analysis (QDA) of the odor profile.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[4] While the specific olfactory receptor(s) that bind to this compound have not yet been deorphanized, the general signaling cascade is well-understood.

Upon binding of this compound to its specific OR, a conformational change in the receptor activates an associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing and perception of the mushroom-like odor.[4][5]

Conclusion

This compound is a key aroma compound with a characteristic and complex mushroom-like odor profile. Its physicochemical properties and sensory attributes have been well-characterized through a combination of instrumental and sensory analysis techniques. While the general mechanism of its perception via G-protein coupled olfactory receptors is understood, the specific receptor(s) responsible for its detection remain an area for future research. This technical guide provides a foundational understanding of the olfactory properties of this compound for professionals in the fields of sensory science and drug development.

References

- 1. This compound | C8H16O | CID 42538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 76649-14-4 [thegoodscentscompany.com]

- 3. 3-octen-2-one, 1669-44-9 [thegoodscentscompany.com]

- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Toxicological Data and Safety Profile of 3-Octen-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octen-2-ol (CAS No: 76649-14-4) is a secondary unsaturated alcohol used as a flavoring agent in food and as a fragrance ingredient.[1][2][3] Its characteristic odor is described as creamy, mushroom-like, and earthy. This technical guide provides a comprehensive overview of the available toxicological data and safety profile of this compound, compiled from publicly accessible sources and regulatory assessments. The information is intended to support researchers, scientists, and drug development professionals in evaluating its safety for various applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | oct-3-en-2-ol | [2] |

| CAS Number | 76649-14-4 | [2] |

| Molecular Formula | C₈H₁₆O | [2] |

| Molecular Weight | 128.21 g/mol | [2] |

| Physical Description | Colorless liquid | [2] |

| Odor | Sweet, creamy, buttery, mushroom-like | [2][3] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [2][3] |

| Density | 0.826-0.836 g/cm³ | [2] |

| Refractive Index | 1.422-1.428 | [2] |

Toxicological Data Summary

The toxicological data for this compound is primarily based on the comprehensive evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Direct, publicly available quantitative data from pivotal toxicological studies (e.g., LD₅₀, irritation scores) are limited. The safety assessment often relies on a "read-across" approach, using data from structurally similar compounds.

Table 2: Summary of Toxicological Endpoints for this compound

| Toxicological Endpoint | Result/Conclusion | Reference/Comment |

| Acute Oral Toxicity | Data not available. JECFA concluded "No safety concern at current levels of intake when used as a flavouring agent," suggesting low acute toxicity. | [4][5] |

| Acute Dermal Toxicity | Data not available. | |

| Acute Inhalation Toxicity | Data not available. | |

| Skin Irritation | Data not available. | |

| Eye Irritation | Data not available. | |

| Skin Sensitization | ECHA registration indicates it "may cause an allergic skin reaction." | [6] |

| Mutagenicity (Ames Test) | Data not available for this compound specifically. The JECFA evaluation, which concluded no safety concern, would have considered genotoxicity. | [4][5] |

| Repeated Dose Toxicity | No specific NOAEL available. The JECFA conclusion suggests that at current intake levels as a flavoring agent, there is no concern for chronic toxicity. | [4][5] |

Detailed Toxicological Assessment

Acute Toxicity

Irritation and Sensitization

-

Skin Irritation: No specific data from standardized skin irritation tests (e.g., OECD 404) were found for this compound.

-

Eye Irritation: No specific data from standardized eye irritation tests (e.g., OECD 405) were found for this compound.

-

Skin Sensitization: The European Chemicals Agency (ECHA) substance information portal indicates that according to notifications from companies, this compound "may cause an allergic skin reaction."[6] This suggests a potential for skin sensitization, which would be a key consideration in its use in consumer products with dermal contact.

Mutagenicity

Repeated Dose Toxicity

Metabolism

This compound, as a secondary unsaturated alcohol, is expected to be metabolized in the liver. The primary metabolic pathway for secondary alcohols involves oxidation to the corresponding ketone.[7] This reaction is typically catalyzed by alcohol dehydrogenase (ADH). The resulting ketone can then be further metabolized or excreted.

Caption: Proposed metabolic pathway for this compound.

Experimental Protocols

While specific study reports for this compound are not publicly available, the following sections describe the standard methodologies for the key toxicological endpoints discussed. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420, 423, or 425)

The experimental workflow for a typical acute oral toxicity study is outlined below.

Caption: Workflow for an acute oral toxicity study.

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is a common method for assessing the skin sensitization potential of a substance.

Caption: Workflow for a Local Lymph Node Assay.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Caption: Workflow for a bacterial reverse mutation (Ames) test.

Safety Profile and Conclusion

For applications involving dermal exposure, the potential for skin sensitization, as indicated by ECHA notifications, should be a key consideration in risk assessment and product formulation.[6]

References

- 1. Annex 4 (JECFA Food Additives Series 50) [inchem.org]

- 2. This compound | C8H16O | CID 42538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 76649-14-4 [thegoodscentscompany.com]

- 4. JECFA Evaluations-3-OCTEN-2-OL- [inchem.org]

- 5. WHO | JECFA [apps.who.int]

- 6. echa.europa.eu [echa.europa.eu]

- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

The Enigmatic Role of 3-Octen-2-ol in Fungal Metabolism and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are key components of the chemical language of fungi, mediating a wide array of intra- and inter-species interactions. Among these, the eight-carbon (C8) volatiles are particularly significant, with 1-octen-3-ol being the most extensively studied. However, its structural isomer, 3-octen-2-ol, is also emerging as a molecule of interest with potentially distinct roles in fungal metabolism and signaling. This technical guide provides a comprehensive overview of the current understanding of this compound in the fungal kingdom, detailing its hypothesized biosynthesis, physiological effects, and the experimental methodologies used to study this enigmatic compound. While much of the available data is inferred from studies of related C8 volatiles, this guide aims to consolidate existing knowledge and provide a framework for future research.

Metabolic Pathway of this compound

The biosynthesis of C8 volatiles in fungi is intrinsically linked to the oxidative degradation of fatty acids, primarily linoleic acid. While the pathway for 1-octen-3-ol is well-documented, the specific enzymatic steps leading to this compound are less defined. It is hypothesized that this compound is formed via the reduction of its corresponding ketone, 3-octen-2-one.

The proposed biosynthetic pathway begins with the oxygenation of linoleic acid by lipoxygenase (LOX) to form a hydroperoxide intermediate. This intermediate is then cleaved by a hydroperoxide lyase to yield various C8 compounds, including 3-octen-2-one. Subsequently, a fungal alcohol dehydrogenase is thought to catalyze the reduction of 3-octen-2-one to produce this compound. The substrate specificity of these alcohol dehydrogenases is a critical determinant of the final C8 alcohol profile of a fungal species.

Role in Fungal Signaling

Like other C8 volatiles, this compound is believed to act as a signaling molecule, influencing fungal development and communication. At high concentrations, these compounds often exhibit inhibitory effects on spore germination and mycelial growth, potentially as a mechanism for self-regulation to prevent overcrowding. Conversely, at lower concentrations, they can act as developmental triggers, such as inducing conidiation (asexual sporulation).

The precise signaling cascade initiated by this compound is yet to be elucidated. However, it is likely to involve membrane-bound receptors that, upon binding of the volatile, trigger a downstream signaling pathway. This cascade may involve second messengers like cyclic AMP (cAMP) and ultimately lead to the activation or repression of target genes involved in germination, growth, and sporulation.

Quantitative Data on the Effects of C8 Volatiles

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the effects of the closely related C8 volatiles, 1-octen-3-ol and 3-octanol, on various fungal parameters. This information provides a valuable comparative baseline for future studies on this compound.

Table 1: Effect of C8 Volatiles on Fungal Mycelial Growth

| Fungal Species | C8 Volatile | Concentration | Effect on Mycelial Growth | Reference |

| Aspergillus flavus | 1-Octen-3-ol | High concentrations | Inhibition | [1] |

| Trichoderma spp. | 1-Octen-3-ol | 500 µM | Significant hindrance | [1] |

| Botrytis cinerea | 1-Octen-3-ol | High concentrations | Inhibition | [1] |

| Fusarium tricinctum | 1-Octen-3-ol | 8.0 mg/ml | Complete inhibition | [2] |

| Fusarium oxysporum | 1-Octen-3-ol | 8.0 mg/ml | Complete inhibition | [2] |

Table 2: Effect of C8 Volatiles on Fungal Sporulation and Germination

| Fungal Species | C8 Volatile | Concentration | Effect on Sporulation/Germination | Reference |

| Trichoderma spp. | 1-Octen-3-ol, 3-octanol | Low concentrations | Induction of conidiation | [3] |

| Aspergillus flavus | 1-Octen-3-ol | High concentrations | Inhibition of spore density | [1] |

| Aspergillus nidulans | 1-Octen-3-ol | ≥ 10 mM | Inhibition of germination | |

| Penicillium paneum | 1-Octen-3-ol | - | Inhibition of germination | |

| Fusarium tricinctum | 1-Octen-3-ol | 2.0 mg/ml | Complete inhibition of spore germination | [2] |

| Fusarium oxysporum | 1-Octen-3-ol | 2.0 mg/ml | Complete inhibition of spore germination | [2] |

Experimental Protocols

Protocol 1: Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of volatile compounds, including this compound, from fungal cultures.

1. Fungal Culture:

-

Inoculate the fungus of interest onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth) in a headspace vial.

-

Incubate under appropriate conditions (temperature, light) for a period sufficient for growth and VOC production.

2. HS-SPME:

-

Equilibrate the vial containing the fungal culture at a specific temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).

-

Expose an SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

-

Injector: Desorb the adsorbed volatiles from the SPME fiber in the hot injector of the GC (e.g., at 250°C) in splitless mode.

-

Column: Use a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsa) to separate the enantiomers of this compound.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 230°C) at a controlled rate (e.g., 5°C/min).

-

Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of, for example, 40-400 m/z.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

Protocol 2: Bioassay for Testing the Effect of this compound on Fungal Growth

This protocol describes a method to assess the impact of volatile this compound on the growth of a target fungus.

1. Preparation of Test Plates:

-

Prepare Petri dishes with a suitable agar medium (e.g., PDA).

-

Inoculate the center of each plate with a mycelial plug or a spore suspension of the target fungus.

2. Application of this compound:

-

Place a sterile filter paper disc on the lid of the Petri dish.

-

Apply a known amount of a solution of this compound in a suitable solvent (e.g., ethanol) to the filter paper disc. The solvent alone should be used as a control.

3. Incubation:

-

Seal the Petri dishes with parafilm to create a closed environment.

-

Incubate the plates at the optimal growth temperature for the target fungus.

4. Data Collection:

-

Measure the colony diameter of the fungus at regular intervals (e.g., every 24 hours).

-

Calculate the percentage of growth inhibition compared to the control.

Conclusion and Future Directions

The role of this compound in fungal metabolism and signaling is a burgeoning area of research. While current knowledge is largely inferred from studies on the more prevalent isomer, 1-octen-3-ol, it is evident that this compound is a bioactive molecule with the potential to significantly influence fungal physiology. The hypothesized biosynthetic pathway via the reduction of 3-octen-2-one provides a solid foundation for future enzymatic and genetic studies. Elucidating the specific signaling cascades triggered by this compound will be crucial for understanding its precise role in fungal communication and development.

For drug development professionals, a deeper understanding of the biosynthesis and signaling of fungal VOCs like this compound could unveil novel targets for antifungal therapies. By disrupting the production or perception of these key signaling molecules, it may be possible to control fungal growth and pathogenesis. Further research, employing the detailed experimental protocols outlined in this guide, is essential to unravel the full spectrum of this compound's functions and to harness its potential in various scientific and industrial applications.

References

The Biosynthesis of 3-Octen-2-ol in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octen-2-ol is a C8 volatile organic compound of significant interest due to its contribution to the characteristic aroma of mushrooms and its potential role in microbial ecology and signaling. This technical guide provides an in-depth exploration of the biosynthesis of this compound in microorganisms, with a particular focus on fungal pathways. It covers the core enzymatic reactions, precursor molecules, and proposed biosynthetic routes. Furthermore, this document outlines detailed experimental protocols for the extraction and analysis of this compound from microbial cultures and summarizes the available quantitative data. The guide also delves into the regulatory mechanisms that govern the production of this secondary metabolite, offering a comprehensive resource for researchers in mycology, biotechnology, and natural product chemistry.

Introduction

This compound is an eight-carbon unsaturated alcohol that, along with its more extensively studied isomer 1-octen-3-ol, is a key component of the volatile profiles of many fungi, including species of Aspergillus, Penicillium, and various mushrooms. These compounds, often referred to as "mushroom alcohol," are derived from the oxidative breakdown of fatty acids, primarily linoleic acid. The presence and concentration of this compound can influence the aroma and flavor of food products and may also play a role in fungal development and inter-species communication. Understanding the microbial biosynthesis of this compound is crucial for applications in the food and fragrance industries, as well as for elucidating its biological functions.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in microorganisms is intrinsically linked to the oxylipin pathway, which involves the oxygenation of polyunsaturated fatty acids. The primary precursor for C8 volatiles is linoleic acid.

The proposed biosynthetic pathway for this compound is as follows:

-

Lipoxygenase (LOX) Action: The pathway is initiated by the action of a lipoxygenase (LOX) enzyme on linoleic acid. LOX catalyzes the insertion of molecular oxygen into the fatty acid chain, leading to the formation of a hydroperoxide intermediate, typically 10-hydroperoxy-octadecadienoic acid (10-HPODE).

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). This cleavage results in the formation of C8 and C10 fragments. In the context of this compound biosynthesis, the likely C8 intermediate is 3-octen-2-one.

-

Reduction to this compound: The final step is the reduction of the ketone 3-octen-2-one to the corresponding alcohol, this compound. This reaction is likely catalyzed by a reductase enzyme, though the specific enzyme responsible for this conversion in most microorganisms has yet to be fully characterized. The existence of 3-octen-2-one in some fungal volatile profiles supports this two-step conversion from the hydroperoxide.[1][][3][4]

Quantitative Data on this compound Production

Quantitative data for this compound production in microorganisms is not as abundant as for 1-octen-3-ol. However, the production of C8 volatiles is known to be influenced by various factors, including the microbial species, culture conditions, and the availability of precursors like linoleic acid.

| Microorganism | Substrate/Condition | Product | Yield/Concentration | Reference |

| Penicillium camemberti | Culture medium with 1.0 g/L linoleic acid | 1-octen-3-ol | 0.8 µg/mg protein | [5] |

| Penicillium camemberti | Culture medium with 0.5 g/L linoleic acid | 1-octen-3-ol | 1.8 µg/mg protein | [5] |

| Recombinant Saccharomyces cerevisiae | 3 mM linoleic acid, 30°C, 24h | (R)-(-)-1-octen-3-ol | Not specified | [6] |

Note: The table includes data for the closely related 1-octen-3-ol to provide context on the impact of linoleic acid on C8 volatile production. More research is needed to quantify this compound production specifically.

Experimental Protocols

Extraction and Analysis of this compound from Fungal Cultures

The analysis of volatile compounds like this compound from microbial cultures is typically performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[7][8]

Materials:

-

Fungal culture grown in liquid or on solid medium

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

-

Heated magnetic stirrer or water bath

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

For liquid cultures, transfer a known volume (e.g., 5-10 mL) of the culture into a headspace vial.

-

For solid cultures, excise a standardized plug of the mycelium and substrate and place it in the vial.

-

Add a saturated salt solution (e.g., NaCl) to the liquid samples to increase the volatility of the analytes.

-

Seal the vial immediately with the septum cap.

-

-

Headspace Extraction (SPME):

-

Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 40-60°C) and allow it to equilibrate for a defined period (e.g., 15-30 minutes).

-

Insert the SPME fiber through the septum into the headspace above the sample.

-

Expose the fiber to the headspace for a standardized time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a few minutes in splitless mode.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

-

Use a temperature program to elute the compounds, for example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification can be achieved by creating a calibration curve using a series of standard solutions of this compound.

-

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites, including volatile C8 compounds, is tightly regulated in microorganisms. This regulation occurs at multiple levels, from the expression of biosynthetic genes to the modulation of enzyme activity.

Key Regulatory Factors:

-

Nutrient Availability: The presence of precursors like linoleic acid can induce the expression of genes involved in the oxylipin pathway. Conversely, nitrogen metabolite repression, mediated by transcription factors such as AreA in Penicillium, can influence the production of secondary metabolites.[9]

-

Environmental Conditions: Factors such as temperature, pH, and light can significantly impact fungal development and secondary metabolism.

-

Signaling Pathways: Complex signaling networks, including G-protein coupled receptor (GPCR) pathways and mitogen-activated protein kinase (MAPK) cascades, integrate environmental cues to regulate fungal growth, sporulation, and mycotoxin production.[10][11] These pathways are also likely to be involved in the regulation of this compound biosynthesis. Oxylipins themselves can act as signaling molecules, creating feedback loops that modulate their own production and other cellular processes.[10][12]

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms is a fascinating example of secondary metabolism with practical implications. While the general pathway involving the oxidative cleavage of linoleic acid is understood, several areas warrant further investigation. The specific reductase responsible for the final step in this compound formation needs to be identified and characterized in various microbial species. Furthermore, more extensive quantitative studies are required to optimize the production of this valuable aroma compound. A deeper understanding of the regulatory networks governing its biosynthesis will be crucial for the metabolic engineering of microorganisms for enhanced and controlled production. The stereochemistry of microbially produced this compound is another important aspect that remains to be explored, as different enantiomers may possess distinct sensory properties and biological activities. Future research in these areas will undoubtedly unlock the full potential of microbial this compound production for various biotechnological applications.

References

- 1. 3-OCTEN-2-ONE CAS#: 1669-44-9 [m.chemicalbook.com]

- 3. (Z)-3-octen-2-one | C8H14O | CID 6429262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 3-Octen-2-one (FDB011611) - FooDB [foodb.ca]

- 5. Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. crsps.net [crsps.net]

- 11. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical properties of 3-Octen-2-OL such as boiling point and solubility

An In-depth Technical Guide to the Physical Properties of 3-Octen-2-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound, a significant organic compound utilized in various industrial applications, including as a flavoring and fragrance agent. The information herein is curated to support research, development, and quality control processes.

Physical and Chemical Identity

This compound is an unsaturated fatty alcohol. Its chemical structure and basic identifiers are fundamental to understanding its physical behavior.

-

IUPAC Name: oct-3-en-2-ol

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, providing a consolidated reference for laboratory and developmental work.

| Physical Property | Value | Conditions |

| Boiling Point | 98.00 °C | @ 2.00 mm Hg |

| Solubility in Water | 2143 mg/L (estimated) | @ 25 °C |

| Solubility | Insoluble in water; Soluble/Miscible in alcohol/ethanol.[1][4] | Room Temperature |

| Density | 0.826 - 0.836 g/cm³ | @ 25.00 °C |

| Refractive Index | 1.422 - 1.428 | @ 20.00 °C |

| Flash Point | 71.11 °C (160.00 °F) | Tagliabue Closed Cup |

| Vapor Pressure | 0.291000 mmHg (estimated) | @ 25.00 °C |

| logP (o/w) | 2.518 (estimated) | Not specified |

Data compiled from multiple sources.[1][4][5][6]

Experimental Protocols

While specific experimental records for the determination of this compound's properties are not publicly detailed, this section outlines the general and widely accepted methodologies for ascertaining the boiling point and solubility of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property.

Thiele Tube Method:

This is a common and efficient method for determining the boiling point of a small sample of liquid.

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid in the test tube. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Distillation Method:

For larger quantities of a liquid, the boiling point can be determined during distillation.

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The liquid, along with a few boiling chips, is placed in the distilling flask.

-

Heating: The distilling flask is heated, and the liquid is brought to a boil.

-

Temperature Reading: The thermometer is positioned so that the top of the bulb is level with the side arm of the distilling flask leading to the condenser. The temperature of the vapor that is in equilibrium with the boiling liquid is measured.

-

Boiling Point Range: The temperature is recorded when the first drop of distillate is collected and again when the last drop is distilled. For a pure compound, this should be a narrow range.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.

Qualitative Solubility Test (in Water):

-

Sample Preparation: A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a known volume of water (e.g., 3 mL).

-

Mixing: The test tube is agitated vigorously for a set period.

-

Observation: The mixture is observed to see if a single, clear phase (solution) is formed or if two distinct layers remain (insoluble) or if the mixture is cloudy (partially soluble). This compound, being an alcohol with a relatively long carbon chain, is expected to be insoluble or sparingly soluble in water.

Miscibility Test (in Ethanol):

Miscibility is the property of two liquids to mix in all proportions, forming a homogeneous solution.

-

Procedure: A known volume of this compound is added to a test tube. An equal volume of ethanol is then added.

-

Mixing and Observation: The mixture is shaken. If the two liquids form a single, clear phase with no separation, they are considered miscible. Alcohols with shorter carbon chains are generally miscible with each other.

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel chemical substance, a process central to chemical research and drug development.

Caption: Logical workflow for determining the physical properties of a chemical substance.

References

Methodological & Application

Application Note: High-Throughput Analysis of 3-Octen-2-ol in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

3-Octen-2-ol is a volatile organic compound known for its characteristic mushroom and earthy aroma, making it a significant contributor to the flavor and fragrance profile of various foods, beverages, and essential oils.[1][2][3] Accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry, fragrance formulation, and in research settings exploring microbial and plant volatile production. This application note details a robust and high-throughput method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] The protocols provided are designed for researchers, scientists, and drug development professionals requiring reliable quantification of this key aroma compound.

Data Presentation

The following table summarizes representative quantitative data for this compound and other related volatile compounds typically found in fruit juice samples, analyzed by GC-MS. The data is presented as a mean concentration in micrograms per liter (µg/L) with the standard deviation (SD).

| Compound Name | Retention Time (min) | Mean Concentration (µg/L) | Standard Deviation (SD) |

| Hexanal | 5.8 | 15.2 | 2.1 |

| 1-Hexanol | 7.2 | 8.9 | 1.5 |

| (E)-2-Hexenal | 7.9 | 22.4 | 3.5 |

| 1-Octen-3-ol | 9.1 | 5.6 | 0.9 |

| This compound | 9.5 | 7.8 | 1.2 |

| Linalool | 10.2 | 12.1 | 2.0 |

| Nonanal | 11.5 | 4.3 | 0.7 |

Experimental Protocols

This section provides detailed methodologies for the sample preparation and GC-MS analysis of this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Beverage Matrices

This protocol is suitable for the extraction of this compound from liquid samples such as fruit juices and other beverages.[5][6][7]

Materials:

-

Fruit juice sample

-

Dichloromethane (DCM), GC grade

-

Anhydrous sodium sulfate

-

Internal Standard (IS) solution (e.g., 1-octanol in methanol, 10 µg/mL)

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Glass pasture pipettes

-

2 mL GC vials with screw caps

Procedure:

-

Pipette 10 mL of the fruit juice sample into a 50 mL centrifuge tube.

-

Add 10 µL of the internal standard solution to the sample.

-

Add 5 mL of dichloromethane to the centrifuge tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully collect the lower organic layer (DCM) using a glass pasture pipette and transfer it to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Gently swirl the tube and allow it to stand for 5 minutes.

-

Transfer the dried organic extract into a 2 mL GC vial for analysis.

GC-MS Analysis Protocol

The following parameters are recommended for the analysis of this compound.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890B GC or equivalent |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | |

| Initial Temperature | 40 °C, hold for 2 minutes |

| Ramp 1 | 5 °C/min to 150 °C |

| Ramp 2 | 10 °C/min to 230 °C, hold for 5 minutes |

| Mass Spectrometer | |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-350 |

| Scan Mode | Full Scan |

| Transfer Line Temperature | 240 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Mandatory Visualization

Experimental Workflow for GC-MS Analysis of this compound

References

- 1. This compound, 76649-14-4 [thegoodscentscompany.com]

- 2. This compound | C8H16O | CID 42538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB016161) - FooDB [foodb.ca]

- 4. azolifesciences.com [azolifesciences.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 3-Octen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octen-2-ol is a volatile organic compound (VOC) recognized for its characteristic mushroom and earthy aroma. It is a key flavor and aroma component in various foods and is also investigated as a potential biomarker in different biological and environmental samples. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile compounds like this compound from a variety of matrices. This document provides detailed application notes and protocols for the sampling of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sample extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample in a sealed vial.[1] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the SPME fiber coating. After an appropriate extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis.[1] This technique integrates sampling, extraction, and concentration into a single step, simplifying the sample preparation process.